molecular formula C10H17ClO2 B12520761 Ethyl 7-chloro-4-methylhept-4-enoate CAS No. 654061-59-3

Ethyl 7-chloro-4-methylhept-4-enoate

Cat. No.: B12520761
CAS No.: 654061-59-3
M. Wt: 204.69 g/mol
InChI Key: JWUWUYXEIGDHFE-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-methylhept-4-enoate is a chemical compound with the molecular formula C10H17ClO2. It is an ester derived from the reaction of 7-chloro-4-methylhept-4-enoic acid with ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-chloro-4-methylhept-4-enoate can be synthesized through the esterification of 7-chloro-4-methylhept-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-methylhept-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-chloro-4-methylhept-4-enoic acid.

    Reduction: Formation of 7-chloro-4-methylhept-4-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-chloro-4-methylhept-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-4-methylhept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Ethyl 7-chloro-4-methylhept-4-enoate can be compared with other similar compounds, such as:

    Ethyl 7-chloroheptanoate: Lacks the double bond present in this compound.

    Ethyl 4-methylhept-4-enoate: Lacks the chlorine atom.

    Ethyl 7-chloro-4-methylhexanoate: Has a shorter carbon chain.

Properties

CAS No.

654061-59-3

Molecular Formula

C10H17ClO2

Molecular Weight

204.69 g/mol

IUPAC Name

ethyl 7-chloro-4-methylhept-4-enoate

InChI

InChI=1S/C10H17ClO2/c1-3-13-10(12)7-6-9(2)5-4-8-11/h5H,3-4,6-8H2,1-2H3

InChI Key

JWUWUYXEIGDHFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=CCCCl)C

Origin of Product

United States

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